3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Description
3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is a fluorinated benzoic acid derivative with a trifluoromethoxy-substituted phenyl group at position 5 of the benzoic acid core.
Properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPACGRUTXTZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The fluoro and trifluoromethoxy groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Key Characteristics:
- Chemical Formula : C15H10F4O3
- Molecular Weight : 308.24 g/mol
- CAS Number : 1261740-57-1
Medicinal Chemistry
Research has indicated that compounds similar to 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid exhibit notable biological activities. Its structural characteristics allow for interactions with various biomolecules, making it a candidate for pharmaceutical development.
- Antimicrobial Activity : Studies on fluorinated compounds have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL . The trifluoromethoxy group enhances membrane permeability, potentially improving therapeutic efficacy against resistant bacterial infections.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |
| Salicylanilide | 64 | S. aureus ATCC 29213 |
Material Science
The compound serves as a versatile building block in the synthesis of advanced materials. Its unique properties allow it to be incorporated into polymers and coatings that require enhanced chemical resistance and stability.
- Polymeric Applications : The incorporation of fluorinated compounds into polymer matrices can significantly improve their thermal stability and chemical inertness, making them suitable for high-performance applications .
Agrochemicals
In the field of agrochemicals, this compound is being explored for its potential use in developing herbicides and pesticides due to its effective interaction with plant metabolic pathways.
Case Studies and Research Findings
Numerous studies have documented the applications and effectiveness of this compound in various settings:
- Antimicrobial Agents : A study published in MDPI highlighted the synthesis of novel fluoro-substituted salicylanilide derivatives, demonstrating significant antimicrobial activity against resistant strains of bacteria, indicating the potential for developing new therapeutic agents .
- Pharmaceutical Intermediates : Another research article emphasized the role of fluorinated benzoic acids as intermediates in synthesizing active pharmaceutical ingredients (APIs), showcasing their utility in drug development processes .
- Environmental Impact : Research has also focused on the environmental persistence of fluorinated compounds, assessing their biodegradability and potential ecological effects when used in agricultural applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and physicochemical properties of 3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound* | Not explicitly listed | C₁₄H₈F₄O₃ | 316.21 | -F at C3; -OCF₃ at C5 phenyl |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 208.11 | -F at C3; -CF₃ at C5 |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 654-99-9 | C₈H₄F₄O₂ | 208.11 | -F at C5; -CF₃ at C2 |
| 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid | 66523550 | C₁₀H₇F₄O₃ | 238.14 | -F at C3; -OCF₃ at C5 phenyl; acetic acid side chain |
| 2,5-Bis(trifluoromethyl)benzoic acid | 42580-42-7 | C₉H₄F₆O₂ | 258.12 | -CF₃ at C2 and C5 |
Notes:
- Trifluoromethoxy (-OCF₃) vs.
- Positional isomerism : Shifting substituents (e.g., -F from C3 to C5) significantly impacts electronic distribution. For example, 5-Fluoro-2-(trifluoromethyl)benzoic acid exhibits stronger acidity due to proximity of electron-withdrawing groups to the carboxylic acid .
Acidity and Solubility
- This compound: The trifluoromethoxy group enhances acidity (pKa ~2.5–3.0 estimated) compared to non-fluorinated analogs. Its hydrophobicity (logP ~3.8) suggests moderate lipid solubility, favoring membrane permeability .
- 3-Fluoro-5-(trifluoromethyl)benzoic acid : Higher logP (~4.2) due to the lipophilic -CF₃ group, but lower solubility in aqueous media compared to the target compound .
Bioactivity Trends
- Antimicrobial activity : Fluorinated benzoic acids with -CF₃ groups (e.g., 2,5-Bis(trifluoromethyl)benzoic acid) show stronger inhibition against E. coli (MIC = 8 µg/mL) compared to -OCF₃ analogs, likely due to enhanced membrane disruption .
- Enzyme inhibition : The -OCF₃ group in the target compound may improve selectivity for cytochrome P450 enzymes, as seen in related phenylacetic acid derivatives .
Key Research Findings
Enamine Ltd. reports that analogs with -OCF₃ substituents demonstrate improved thermal stability (decomposition temperature >250°C) compared to -CF₃ variants, making them suitable for high-temperature applications .
Similarity analysis () ranks 3-Fluoro-5-(trifluoromethyl)benzoic acid (similarity score 0.91) as the closest analog to the target compound, though differences in substituent electronegativity may limit direct applicability in drug design .
Biological Activity
3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both fluoro and trifluoromethoxy substituents, which can significantly influence its pharmacological profile.
- Chemical Formula : C15H10F4O3
- Molecular Weight : 308.24 g/mol
- CAS Number : 1261740-57-1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA) with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL, showcasing the potential of fluorinated compounds in combating resistant bacterial infections .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |
| Salicylanilide | 64 | S. aureus ATCC 29213 |
The biological activity of fluorinated compounds often involves their interaction with specific molecular targets. For instance, the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability and interaction with cellular targets . The presence of fluorine atoms in the structure can also affect the binding affinity to proteins involved in various metabolic pathways.
Study on Antimicrobial Efficacy
In a comparative analysis, it was found that derivatives containing trifluoromethyl groups exhibited improved antibacterial activity compared to their non-fluorinated counterparts. For example, the incorporation of a trifluoromethyl group at specific positions on the aromatic ring significantly enhanced the potency against resistant bacterial strains .
Cytotoxicity Assessment
The cytotoxic effects of similar compounds were evaluated using Vero cell lines, where several derivatives showed selectivity indices above 10, indicating a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxicity while maintaining high antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
